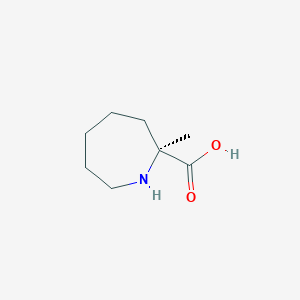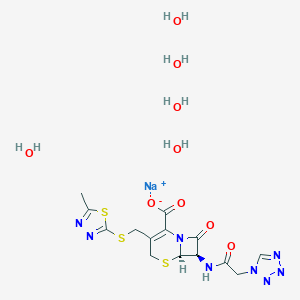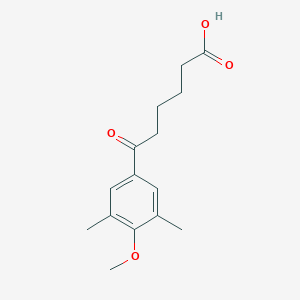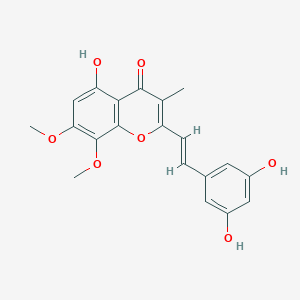
butyl(ethyl)carbamothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(ethyl)carbamothioic S-acid, also known as BEC, is a chemical compound that has been studied extensively for its potential therapeutic applications. BEC belongs to the class of carbamothioic acids, which are known for their ability to inhibit the activity of certain enzymes. In
Mechanism of Action
The mechanism of action of butyl(ethyl)carbamothioic S-acid is complex and involves multiple pathways. One of the main pathways involves the inhibition of MMPs, which are enzymes that play a crucial role in tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid inhibits the activity of MMPs by binding to their active site and preventing substrate binding. Another pathway involves the modulation of GABA-A receptors, which are involved in the regulation of neuronal excitability. butyl(ethyl)carbamothioic S-acid enhances the activity of GABA-A receptors by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
butyl(ethyl)carbamothioic S-acid has been shown to have various biochemical and physiological effects. In cancer cells, butyl(ethyl)carbamothioic S-acid induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. butyl(ethyl)carbamothioic S-acid also inhibits the activity of MMPs, leading to a decrease in tumor invasion and metastasis. In neuronal cells, butyl(ethyl)carbamothioic S-acid enhances the activity of GABA-A receptors, leading to anxiolytic and sedative effects. In immune cells, butyl(ethyl)carbamothioic S-acid inhibits the activity of various inflammatory mediators, leading to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of butyl(ethyl)carbamothioic S-acid for lab experiments is its ability to inhibit the activity of MMPs, making it a useful tool for studying tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of butyl(ethyl)carbamothioic S-acid is its potential toxicity, which can vary depending on the cell type and concentration used. Careful dose-response studies are necessary to determine the optimal concentration of butyl(ethyl)carbamothioic S-acid for each experiment.
Future Directions
There are several future directions for research on butyl(ethyl)carbamothioic S-acid. One direction is to further explore its potential therapeutic applications in cancer, neurobiology, and immunology. Another direction is to investigate its mechanism of action in more detail, particularly with respect to its interaction with MMPs and GABA-A receptors. Finally, future research could focus on developing more potent and selective analogs of butyl(ethyl)carbamothioic S-acid for use in lab experiments and potential therapeutic applications.
Synthesis Methods
Butyl(ethyl)carbamothioic S-acid can be synthesized by reacting butylamine and ethylisothiocyanate in the presence of a suitable solvent. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Scientific Research Applications
Butyl(ethyl)carbamothioic S-acid has been studied for its potential therapeutic applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, butyl(ethyl)carbamothioic S-acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In neurobiology, butyl(ethyl)carbamothioic S-acid has been studied for its ability to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. butyl(ethyl)carbamothioic S-acid has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects. In immunology, butyl(ethyl)carbamothioic S-acid has been studied for its potential role in modulating the immune response. butyl(ethyl)carbamothioic S-acid has been shown to inhibit the activity of various inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
properties
CAS RN |
124416-35-9 |
|---|---|
Product Name |
butyl(ethyl)carbamothioic S-acid |
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
butyl(ethyl)carbamothioic S-acid |
InChI |
InChI=1S/C7H15NOS/c1-3-5-6-8(4-2)7(9)10/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
MMMFNFQXDMCHLA-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C(=O)S |
Canonical SMILES |
CCCCN(CC)C(=O)S |
synonyms |
Carbamothioic acid, butylethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)











